Cas no 1825629-84-2 (1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone)
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-[methyl(prop-2-yn-1-yl)amino]-1-(4-methylpiperidin-1-yl)ethan-1-one
- EN300-6360763
- 1825629-84-2
- AKOS030641933
- Z1845264644
- 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
-
- Inchi: 1S/C12H20N2O/c1-4-7-13(3)10-12(15)14-8-5-11(2)6-9-14/h1,11H,5-10H2,2-3H3
- InChI Key: OKUBNZFVBGZSPV-UHFFFAOYSA-N
- SMILES: O=C(CN(C)CC#C)N1CCC(C)CC1
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 23.6Ų
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6360763-0.05g |
2-[methyl(prop-2-yn-1-yl)amino]-1-(4-methylpiperidin-1-yl)ethan-1-one |
1825629-84-2 | 0.05g |
$212.0 | 2023-05-29 |
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
Chemical Profile of 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone (CAS No. 1825629-84-2)
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone (CAS No. 1825629-84-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperidine derivatives, which are widely recognized for their role in drug development. The presence of a propargylamine moiety and a methyl-substituted piperidine ring contributes to its distinct chemical properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone consists of an ethanone backbone linked to a piperidine ring at the C1 position and a propargylamine group at the C2 position. The methyl group on the piperidine ring enhances lipophilicity, while the propargylamine moiety introduces a reactive alkyne group, which can participate in further chemical modifications. These structural attributes make the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various biological pathways. 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone has been investigated as a potential lead compound for designing PPI modulators. Piperidine derivatives are particularly effective in disrupting PPIs due to their ability to mimic the binding pockets of target proteins. The alkyne group in this compound also provides opportunities for covalent bond formation, which can enhance binding affinity and selectivity.
Recent studies have highlighted the importance of methyl-substituted piperidine scaffolds in developing central nervous system (CNS) drugs. The methyl group at the 4-position of the piperidine ring in 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone contributes to its ability to cross the blood-brain barrier, making it an attractive candidate for treating neurological disorders. Additionally, the propargylamine group can be further functionalized to introduce additional pharmacophores, enhancing its therapeutic potential.
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone involves multi-step organic reactions, including condensation, cyclization, and alkylation processes. The propargylamine functionality can be introduced through various synthetic routes, such as Sonogashira coupling or Buchwald-Hartwig amination. These synthetic strategies allow for precise control over the regioselectivity and stereochemistry of the product, ensuring high purity and yield.
Biological evaluation of 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone has revealed promising activity against several targets relevant to drug development. In vitro assays have shown that this compound exhibits inhibitory effects on certain kinases and transcription factors, suggesting its potential as an anticancer agent. Furthermore, preliminary studies have indicated that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The propargylamine group in 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone offers unique opportunities for further derivatization. This functionality can be used to attach biomolecules or other pharmacophores through click chemistry reactions, such as azide-alkyne cycloaddition. Such modifications can enhance binding affinity and selectivity while providing additional biological functions. For instance, attaching fluorescent probes or biotinylation groups could facilitate imaging studies or protein interaction assays.
Computational modeling and molecular dynamics simulations have been employed to study the interactions between 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone and its target proteins. These studies have provided insights into the binding mechanisms and identified key residues involved in interactions. Such information is crucial for optimizing the compound's structure and improving its pharmacological properties.
The pharmaceutical industry continues to explore novel chemical entities with unique scaffolds like 1-(4-Methylpiperidin-1-y l)-2-[methyl(prop - 2 - yny l ) amino ] ethano ne (CAS No . 18256 29 - 84 - 2) due to their potential to address unmet medical needs. Piperidine derivatives remain a cornerstone of drug discovery due to their versatility and efficacy in modulating biological pathways. The combination of structural features such as the methyl-substituted piperidine ring and the propargylamine moiety makes this compound a compelling candidate for further development.
Future research directions may include exploring synthetic routes that improve scalability and yield while maintaining high purity standards. Additionally, comprehensive pharmacokinetic studies will be essential to assess its bioavailability, metabolic stability, and potential side effects before moving into clinical trials.
In conclusion, 1 -( 4 - M eth y lp ip er id ine - 1 - y l ) - 2 - [ m eth y l( prop - 2 - y ny l ) am i n o ] e than one ( CAS No . 18 25 62 9 - 84 - 2 ) represents a promising chemical entity with significant potential in pharmaceutical research . Its unique structural features , combined with its observed biological activity , make it an attractive candidate for further exploration . As research progresses , this compound may contribute valuable insights into developing new therapeutic agents targeting various diseases.
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